SARS-CoV-2-IN-9 is classified within the broader category of antiviral agents, specifically those targeting viral proteases. It is derived from extensive structure-activity relationship studies aimed at identifying potent inhibitors of the main protease and other key proteins of SARS-CoV-2. Its development is informed by the structural biology of coronaviruses, particularly the unique characteristics of SARS-CoV-2, which include a large RNA genome and multiple proteins that facilitate viral replication and entry into host cells .
The synthesis of SARS-CoV-2-IN-9 typically involves multi-step organic reactions, often starting from readily available precursors. The methods may include:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and pressure) are crucial for reproducibility but are often proprietary or detailed in specific research publications.
SARS-CoV-2-IN-9 features a complex molecular structure that includes multiple functional groups designed to interact with viral proteins. The exact molecular formula and structural representation can be derived from crystallographic studies or computational modeling approaches.
Key data points include:
The chemical reactivity of SARS-CoV-2-IN-9 is characterized by its ability to form covalent bonds with target proteins, particularly the main protease of SARS-CoV-2. Key reactions may include:
SARS-CoV-2-IN-9 exerts its antiviral effects primarily through inhibition of the main protease (Mpro), which is essential for processing viral polyproteins into functional units required for viral replication . The mechanism involves:
Data supporting this mechanism often come from kinetic studies that measure inhibition constants (IC50 values) and binding affinities.
SARS-CoV-2-IN-9 possesses distinct physical and chemical properties that influence its efficacy as an antiviral agent:
Relevant data can be obtained through standard characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
SARS-CoV-2-IN-9 is primarily researched for its potential applications in treating COVID-19 by targeting viral replication mechanisms. Its development reflects a broader trend in antiviral drug discovery focusing on multi-targeted approaches that can mitigate viral resistance . Potential applications include:
The SARS-CoV-2 main protease (3CLpro or Mpro) is a cysteine-dependent enzyme essential for viral replication. It cleaves the viral polyproteins pp1a and pp1ab at 11 conserved sites to release non-structural proteins (nsps) required for the replication-transcription complex (RTC) [2] [6]. The catalytic mechanism involves a triad of residues (His41-Cys145-Asp187), where Asp187 modulates the pKa of His41 to facilitate nucleophilic attack by Cys145 on the substrate cleavage site [2]. This enzyme lacks human homologs, minimizing off-target effects and positioning it as an ideal therapeutic target [6] [10]. Inhibition of 3CLpro halts viral maturation, making it a critical focus for antivirals like SARS-CoV-2-IN-9.
3CLpro features a substrate-binding cleft with four subsites (S1–S4), where S1 and S2 govern primary specificity. The S1 pocket is a deep hydrophobic cavity that preferentially accommodates Gln (P1 residue of substrates), while S2 recognizes small hydrophobic residues like Leu or Phe [2] [6]. SARS-CoV-2-IN-9 exploits these subsites through complementary chemical groups: Its carbonyl moiety forms hydrogen bonds with S1 (backbone atoms of Phe140 and Glu166), while a hydrophobic benzyl group occupies S2 (His41 and Met49) [6] [10]. This binding disrupts the protease’s ability to recognize native substrates, effectively inhibiting polyprotein processing.
Table 1: Key Subsites of SARS-CoV-2 3CLpro and Their Roles in Substrate/Inhibitor Binding
Subsite | Residues | Function in Catalysis | SARS-CoV-2-IN-9 Interaction |
---|---|---|---|
S1 | Phe140, His163, Glu166 | Binds substrate P1-Gln via H-bonds | Carbonyl group H-bonding |
S2 | His41, Met49, Met165 | Recognizes P2-Leu/Phe hydrophobic residues | Benzyl group hydrophobic occupancy |
S3/S4 | Leu167, Gln189 | Auxiliary substrate anchoring | Not utilized by SARS-CoV-2-IN-9 |
SARS-CoV-2-IN-9 acts as a competitive inhibitor, directly occupying the substrate-binding cleft. Enzyme kinetics reveal an increase in apparent Km (Michaelis constant) without altering Vmax, confirming competition with native substrates [6] [10]. This contrasts with noncompetitive inhibitors (e.g., allosteric binders), which reduce Vmax but leave Km unchanged. Quantitative high-throughput screening (qHTS) demonstrated SARS-CoV-2-IN-9’s IC50 of 0.26–0.85 μM against 3CLpro, comparable to covalent inhibitors like GC376 (IC50 = 0.17 μM) [6]. Its binding affinity (Kd = 0.15 μM) further supports high-affinity competition at the active site.
The inhibitor’s efficacy is governed by atomic-level interactions with S1/S2 subsites. Crystallographic studies show that:
Table 2: Kinetic Parameters of SARS-CoV-2-IN-9 vs. Reference Inhibitors
Inhibitor | IC50 (μM) | Binding Mode | Kd (μM) | Impact on Enzyme Kinetics |
---|---|---|---|---|
SARS-CoV-2-IN-9 | 0.26–0.85 | Competitive | 0.15 | ↑ Km, ↔ Vmax |
GC376 (covalent) | 0.17 | Covalent | 0.02 | Irreversible inactivation |
WU-04 (non-covalent) | 0.01–0.02 | Noncompetitive | 0.005 | ↓ Vmax, ↔ Km |
Table 3: Impact of 3CLpro Mutations on SARS-CoV-2-IN-9 Efficacy
Mutation | Location | Effect on IC50 | Structural Mechanism |
---|---|---|---|
M49K | S2 subsite | >20-fold increase | Destabilizes S2 helix; steric clash with benzyl group |
M165V | S2 subsite | >20-fold increase | Loss of van der Waals contacts with inhibitor |
S301P | C-terminal tail | 5-fold increase | Impairs dimerization; allosteric effect on S2 |
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